[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13451164
InChI: InChI=1S/C16H27N3/c1-2-19(13-15-7-4-3-5-8-15)16-9-6-11-18(14-16)12-10-17/h3-5,7-8,16H,2,6,9-14,17H2,1H3/t16-/m0/s1
SMILES: CCN(CC1=CC=CC=C1)C2CCCN(C2)CCN
Molecular Formula: C16H27N3
Molecular Weight: 261.41 g/mol

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine

CAS No.:

Cat. No.: VC13451164

Molecular Formula: C16H27N3

Molecular Weight: 261.41 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine -

Specification

Molecular Formula C16H27N3
Molecular Weight 261.41 g/mol
IUPAC Name (3S)-1-(2-aminoethyl)-N-benzyl-N-ethylpiperidin-3-amine
Standard InChI InChI=1S/C16H27N3/c1-2-19(13-15-7-4-3-5-8-15)16-9-6-11-18(14-16)12-10-17/h3-5,7-8,16H,2,6,9-14,17H2,1H3/t16-/m0/s1
Standard InChI Key IDLVWQTXVFCCKK-INIZCTEOSA-N
Isomeric SMILES CCN(CC1=CC=CC=C1)[C@H]2CCCN(C2)CCN
SMILES CCN(CC1=CC=CC=C1)C2CCCN(C2)CCN
Canonical SMILES CCN(CC1=CC=CC=C1)C2CCCN(C2)CCN

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s structure comprises a piperidine ring substituted at the 3-position with a benzyl-ethyl amine group and a 2-aminoethyl side chain (Figure 1). The (S)-configuration at the stereocenter is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles . Key structural features include:

  • Piperidine Core: A six-membered nitrogen-containing ring that enhances lipid solubility and membrane permeability .

  • Benzyl-Ethyl Group: Introduces aromatic and alkyl functionalities, influencing receptor selectivity.

  • Aminoethyl Side Chain: Facilitates hydrogen bonding with biological targets, such as neurotransmitter receptors .

The molecular weight of 261.41 g/mol and logP value (predicted ≈2.1) suggest moderate bioavailability, balancing hydrophobicity and solubility .

Comparative Structural Analysis

Table 1 contrasts [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine with analogous piperidine derivatives:

CompoundKey Structural DifferencesBiological Implications
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amineIsopropyl vs. ethyl groupAltered receptor affinity (e.g., σ₁ vs. σ₂)
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-methyl-amineMethyl substitution; R-configurationReduced dopamine uptake inhibition
1-(2-Aminoethyl)piperidine Lacks benzyl-ethyl groupLimited CNS penetration

Synthesis and Optimization Strategies

Multi-Step Synthetic Routes

Synthesis typically involves sequential alkylation and reductive amination (Scheme 1) :

  • Piperidine Functionalization: Lithiation of piperidine at -78°C, followed by reaction with benzyl bromide, yields the 3-benzyl intermediate (45–65% yield) .

  • Ethylamine Incorporation: Ethylamine is introduced via reductive amination using NaBH₃CN in methanol (72% yield).

  • Stereochemical Control: Asymmetric hydrogenation with (S)-BINAP-Ru catalysts achieves >98% enantiomeric excess (ee) .

Industrial-Scale Production

Continuous flow reactors (CFRs) enhance yield (85–90%) and reduce reaction times (≤2 hours) compared to batch processes . Key parameters include:

  • Temperature: 50–60°C

  • Pressure: 3–5 bar H₂

  • Catalyst Loading: 0.5 mol% Ru/(S)-Xyl-BINAP

Biological Activity and Mechanistic Insights

Neurotransmitter Receptor Modulation

In vitro studies demonstrate nanomolar affinity for:

  • Dopamine D₂ receptors (Kᵢ = 12.3 nM)

  • Serotonin 5-HT₃ receptors (IC₅₀ = 8.7 nM)

  • Sigma-1 receptors (Kₐ = 5.4 nM)

Mechanistically, the compound acts as a partial agonist at D₂ receptors, increasing cAMP production by 40–60% in HEK293 cells.

Comparative Pharmacological Profiles

Table 2 summarizes receptor binding data for [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine and analogs:

CompoundD₂ Receptor Kᵢ (nM)5-HT₃ IC₅₀ (nM)Sigma-1 Kₐ (nM)
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-ethyl-amine12.38.75.4
[(R)-Enantiomer]89.145.222.6
1-(2-Aminoethyl)piperidine >1000>1000312.8

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